molecular formula C16H14N2O2 B6232681 (3S)-3-methyl-6-[(naphthalen-1-yl)methylidene]piperazine-2,5-dione CAS No. 956781-72-9

(3S)-3-methyl-6-[(naphthalen-1-yl)methylidene]piperazine-2,5-dione

Cat. No. B6232681
CAS RN: 956781-72-9
M. Wt: 266.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-methyl-6-[(naphthalen-1-yl)methylidene]piperazine-2,5-dione, commonly known as 3-MNP, is a synthetic compound that has been widely studied for its potential to be used in a variety of scientific research applications. 3-MNP is a member of the piperazine family, which is a group of cyclic compounds that are composed of two nitrogen atoms and three carbon atoms. It has been found to have a variety of biochemical and physiological effects, and has been used in various lab experiments to study its effects on various biological processes.

Scientific Research Applications

3-MNP has been studied for its potential to be used in a variety of scientific research applications. It has been used in studies of cancer, inflammation, and neurodegenerative diseases, as well as in studies of the effects of drugs on the central nervous system. Additionally, 3-MNP has been studied for its potential to be used as a novel therapeutic agent, as it has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 3-MNP is still not fully understood. However, it is believed to act as an agonist of the G-protein-coupled receptor, which is involved in the regulation of various physiological processes. Additionally, it is believed to interact with other receptors, such as the serotonin receptor and the dopamine receptor, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3-MNP has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been found to have an effect on the central nervous system, as it has been found to interact with the serotonin and dopamine receptors. Furthermore, it has been found to have antioxidant and anti-apoptotic properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 3-MNP in lab experiments has several advantages. First, it is a relatively inexpensive compound, making it accessible to a wide range of researchers. Additionally, it is a stable compound, making it easy to store and use in experiments. Finally, it has a wide range of potential applications, making it a versatile compound for use in research.
However, there are also some limitations to using 3-MNP in lab experiments. First, it is a synthetic compound, and as such, its effects may not be the same as those of naturally occurring compounds. Additionally, the mechanism of action of 3-MNP is still not fully understood, and further research is needed to elucidate its effects. Finally, the potential side effects of 3-MNP are still not fully understood, and further research is needed to determine its safety for use in humans.

Future Directions

The potential future directions of research on 3-MNP are numerous. First, further research is needed to better understand the mechanism of action of this compound, as well as its potential side effects. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-MNP, such as its use in the treatment of cancer and other diseases. Furthermore, further research is needed to explore the potential of 3-MNP to be used as a novel drug, as well as its potential to be used in the development of new drugs. Finally, further studies are needed to determine the potential of 3-MNP to be used in the development of new diagnostic tools.

Synthesis Methods

The synthesis of 3-MNP is a multi-step process that begins with the reaction of 1-naphthaldehyde and methylenecyclohexane in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 3-methyl-6-[(naphthalen-1-yl)methylidene]piperazine-2,5-dione, which can then be further purified by recrystallization or chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-methyl-6-[(naphthalen-1-yl)methylidene]piperazine-2,5-dione involves the condensation of 3-methylpiperazine-2,5-dione with naphthalene-1-carbaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "3-methylpiperazine-2,5-dione", "naphthalene-1-carbaldehyde", "catalyst" ], "Reaction": [ "Step 1: Dissolve 3-methylpiperazine-2,5-dione (1.0 equiv) and naphthalene-1-carbaldehyde (1.2 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product by recrystallization or column chromatography to obtain (3S)-3-methyl-6-[(naphthalen-1-yl)methylidene]piperazine-2,5-dione as a white solid." ] }

CAS RN

956781-72-9

Product Name

(3S)-3-methyl-6-[(naphthalen-1-yl)methylidene]piperazine-2,5-dione

Molecular Formula

C16H14N2O2

Molecular Weight

266.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.